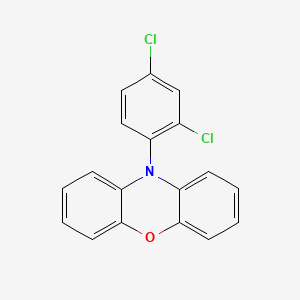

10-(2,4-Dichlorophenyl)-10H-phenoxazine

Description

10-(2,4-Dichlorophenyl)-10H-phenoxazine is a heterocyclic aromatic compound featuring a phenoxazine core substituted at the 10-position with a 2,4-dichlorophenyl group. Phenoxazine derivatives are widely studied for their electronic properties, stability, and applications in organic synthesis, pharmaceuticals, and materials science. The dichlorophenyl substituent introduces electron-withdrawing effects and steric hindrance, which modulate reactivity and physical properties compared to simpler analogs .

Properties

Molecular Formula |

C18H11Cl2NO |

|---|---|

Molecular Weight |

328.2 g/mol |

IUPAC Name |

10-(2,4-dichlorophenyl)phenoxazine |

InChI |

InChI=1S/C18H11Cl2NO/c19-12-9-10-14(13(20)11-12)21-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)21/h1-11H |

InChI Key |

SGWJQUQZSWEMBG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=C(C=C(C=C4)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(2,4-Dichlorophenyl)-10H-phenoxazine typically involves the reaction of 2,4-dichlorophenylamine with phenoxazine under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of 2,4-dichlorophenylboronic acid with phenoxazine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and improved efficiency . The use of continuous flow microreactors has been shown to enhance reaction efficiency and achieve higher yields compared to traditional batch reactors .

Chemical Reactions Analysis

Types of Reactions

10-(2,4-Dichlorophenyl)-10H-phenoxazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of phenoxazine derivatives with additional oxygen-containing functional groups.

Reduction: Formation of reduced phenoxazine derivatives.

Substitution: Formation of substituted phenoxazine derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an antimicrobial and antitumor agent.

Industry: Utilized in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 10-(2,4-Dichlorophenyl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting antitumor properties . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physical Properties

The 2,4-dichlorophenyl group distinguishes this compound from other phenoxazine derivatives. Key comparisons include:

Key Observations :

- Molecular Weight : The dichlorophenyl derivative is lighter than the bromophenyl analog (328.19 vs. 338.20) due to chlorine’s lower atomic mass compared to bromine.

- Solubility : Bromophenyl and phenyl derivatives exhibit better solubility in alcohols, while the dichlorophenyl analog likely requires chlorinated solvents (e.g., DCM) due to increased hydrophobicity .

Key Observations :

- The dichlorophenyl derivative’s synthesis may face challenges due to steric effects from the 2,4-dichloro arrangement, requiring optimized catalysts (e.g., Pd-based systems).

- The nitro-substituted phenothiazine (6.9% yield) highlights the difficulty of introducing strong electron-withdrawing groups, whereas bromophenyl analogs achieve higher yields .

Crystallographic and Conformational Differences

- The nitroethynyl-phenothiazine crystallizes in a triclinic P1 space group with a unit cell volume of 781.4 ų, influenced by the ethynyl linker’s rigidity .

- Dichlorophenyl-phenoxazine likely adopts a non-planar conformation due to steric clash between chlorine atoms and the phenoxazine ring, reducing π-π stacking efficiency compared to planar analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.